molecular formula C14H14ClN3O2 B2905841 (3-((Naphthalen-2-yloxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1235097-48-9

(3-((Naphthalen-2-yloxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B2905841
CAS No.: 1235097-48-9
M. Wt: 291.74
InChI Key: XGRHARLHFHUXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a naphthalen-2-yloxymethyl group and at the 5-position with a methanamine hydrochloride moiety. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies .

Properties

IUPAC Name

[3-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2.ClH/c15-8-14-16-13(17-19-14)9-18-12-6-5-10-3-1-2-4-11(10)7-12;/h1-7H,8-9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRHARLHFHUXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NOC(=N3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((Naphthalen-2-yloxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride , also known by its chemical identifier CID 51051953, is a derivative of 1,2,4-oxadiazole. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound through a review of relevant literature, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

C14H14ClN3O2\text{C}_{14}\text{H}_{14}\text{ClN}_{3}\text{O}_{2}

This compound features a naphthalene moiety linked to an oxadiazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study found that similar compounds demonstrated effective activity against strains of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL . While specific data on our compound's antimicrobial efficacy is limited, its structural similarity suggests potential activity.

Anti-inflammatory Effects

A notable aspect of this compound is its potential anti-inflammatory effects. In related studies involving naphthalene derivatives, it was observed that these compounds could significantly reduce inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin levels in microglial cells under hypoxic conditions . The mechanism appears to involve the modulation of the NLRP3 inflammasome pathway, which is crucial in regulating inflammatory responses.

Neuroprotective Properties

Research has highlighted the neuroprotective potential of naphthalene-based compounds. For instance, studies on related derivatives have shown protective effects against hypoxia-induced toxicity in microglial cells by suppressing the activation of caspase pathways and reducing oxidative stress markers . Such findings suggest that this compound may also exhibit neuroprotective properties through similar mechanisms.

Case Studies and Research Findings

Study Findings
Study on Oxadiazole Derivatives Demonstrated antimicrobial activity against S. aureus and E. coli with MIC values indicating potency.
Neuroprotective Study Showed significant reduction in inflammatory markers in microglial cells exposed to hypoxia when treated with naphthalene derivatives.
Inflammation Modulation Compounds reduced TNF-α and IL levels in LPS-stimulated microglial cells, suggesting anti-inflammatory action.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

The following table compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) Key Structural Features Notable Properties
(3-((Naphthalen-2-yloxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride Naphthalen-2-yloxymethyl ~291.5 (estimated*) Bulky aromatic group, hydrochloride salt High lipophilicity, moderate solubility in polar solvents
(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS: 1224168-35-7) p-Tolyl (methylphenyl) 225.68 Smaller aromatic substituent Lower steric hindrance, higher solubility than naphthalene analog
(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS: 196-36-0) Methyl 141.17 Simple alkyl group Minimal aromatic interactions, high solubility
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS: 1311318-12-3) 4-Chlorophenyl 246.09 Electron-withdrawing Cl group Enhanced stability, reduced electron density in oxadiazole ring
(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS: 1225332-36-4) Thiophen-2-yl 217.68 Heteroaromatic substituent Unique electronic effects due to sulfur atom
(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS: 1179376-95-4) 4-Methoxyphenyl 241.67 Electron-donating OMe group Increased electron density in oxadiazole, potential for enhanced reactivity

*Estimated based on molecular formula C₁₄H₁₄ClN₃O₂ .

Key Differences and Implications

Aromatic vs. Chlorophenyl and methoxyphenyl analogs exhibit contrasting electronic effects: the former stabilizes the oxadiazole ring via electron withdrawal, while the latter increases electron density, affecting reactivity in biological systems .

Heterocycle Variations :

  • Replacement of 1,2,4-oxadiazole with 1,2,3-triazole (as in ) reduces ring strain and alters hydrogen-bonding capacity, impacting target affinity .
  • Thiophene-substituted analogs () introduce sulfur-mediated interactions, which may improve binding to metalloenzymes or thiol-containing receptors .

Salt Forms and Solubility: Hydrochloride salts universally improve solubility in polar solvents (e.g., water or ethanol), critical for in vitro assays. For example, (3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has a solubility >50 mg/mL in water, whereas the naphthalene analog likely requires co-solvents like DMSO .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-((Naphthalen-2-yloxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Oxadiazole ring formation : Condensation of hydroxylamine derivatives with nitriles or carboxylic acids under reflux conditions (e.g., ethanol, 80°C) .

Functionalization : Introduction of the naphthalen-2-yloxymethyl group via nucleophilic substitution or coupling reactions (e.g., using K₂CO₃ as a base in DMF) .

Salt formation : Treatment with HCl in anhydrous ether to yield the hydrochloride salt .

  • Optimization : Adjust solvent polarity (e.g., switching from ethanol to methanol), temperature (60–100°C), and stoichiometry of reagents to improve purity (>95% by HPLC) and yield (up to 75% reported for analogous oxadiazoles) .

Q. How does the structural configuration of this compound influence its physicochemical properties?

  • Methodological Answer :

  • Key structural features :
  • Oxadiazole ring : Enhances metabolic stability and hydrogen-bonding potential via N/O atoms .
  • Naphthalen-2-yloxy group : Contributes to lipophilicity (logP ~2.8 predicted) and π-π stacking interactions with aromatic residues in biological targets .
  • Analytical techniques :
  • XRD/NMR : Confirm regioselectivity of substituents on the oxadiazole ring (e.g., 3- vs. 5-position) .
  • DSC/TGA : Assess thermal stability (decomposition >200°C common for oxadiazoles) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Neuroactivity : Radioligand binding assays for serotonin/dopamine receptors .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of oxadiazole derivatives?

  • Methodological Answer :

  • Molecular docking : Compare binding affinities of this compound to targets like COX-2 or β-lactamases vs. inactive analogs .
  • QSAR modeling : Corolate substituent electronegativity (e.g., naphthyl vs. phenyl groups) with activity trends using descriptors like polar surface area or H-bond acceptors .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns to validate docking results .

Q. What experimental strategies can address low bioavailability observed in preclinical studies?

  • Methodological Answer :

  • Salt modification : Compare hydrochloride salt to other counterions (e.g., mesylate, citrate) for solubility enhancement .
  • Prodrug design : Introduce ester groups at the methanamine moiety to improve membrane permeability, followed by enzymatic hydrolysis studies .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm) and evaluate release kinetics in simulated biological fluids .

Q. How do structural analogs of this compound differ in target selectivity, and what SAR insights can guide further optimization?

  • Methodological Answer :

  • Comparative analysis :
Analog Substituent Key Activity Reference
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamineEthyl groupReduced antimicrobial activity vs. parent
1-(3-Methyl-1,2,4-oxadiazol-5-yl)methylamineMethyl groupImproved CNS penetration
  • SAR insights :
  • Naphthalen-2-yloxy group : Critical for broad-spectrum activity; fluorination at C-6 may enhance target affinity .
  • Methanamine hydrochloride : Protonation at physiological pH improves solubility but may limit blood-brain barrier penetration .

Data Contradiction Analysis

Q. Conflicting reports exist on the cytotoxicity of oxadiazole derivatives. How can researchers design experiments to clarify these discrepancies?

  • Methodological Answer :

  • Standardization : Use identical cell lines (e.g., HeLa) and assay conditions (e.g., 48-h exposure, 10% FBS) across labs .
  • Metabolic profiling : LC-MS/MS to quantify intracellular concentrations of the compound and rule out false negatives due to poor uptake .
  • Off-target screening : Kinase inhibition panels (e.g., Eurofins) to identify non-specific effects .

Experimental Design Considerations

Q. What in vivo models are most appropriate for evaluating the neuroprotective potential of this compound?

  • Methodological Answer :

  • Acute toxicity : OECD 423 guidelines in rodents (dose range 50–500 mg/kg) .
  • Neuroprotection :
  • Ischemic stroke : Middle cerebral artery occlusion (MCAO) model in rats, with biomarker analysis (GFAP, TNF-α) .
  • Neuroinflammation : LPS-induced microglial activation assays, measuring IL-6/IL-1β suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.